Foxy-5

Descripción general

Descripción

Foxy-5 es un péptido sintético que imita la proteína WNT5A, un miembro no canónico de la familia Wnt. Se desarrolla principalmente como un agente terapéutico para prevenir la metástasis del cáncer al reducir la movilidad de las células cancerosas . This compound ha mostrado resultados prometedores en estudios preclínicos y clínicos, particularmente en cánceres con baja expresión de WNT5A .

Métodos De Preparación

Foxy-5 se sintetiza utilizando técnicas estándar de síntesis de péptidos en fase sólida. El péptido se ensambla paso a paso en un soporte sólido, añadiendo cada aminoácido secuencialmente . El producto final se escinde luego del soporte sólido y se purifica utilizando cromatografía líquida de alta eficacia . Los métodos de producción industrial para this compound implican la escalabilidad del proceso de síntesis de péptidos en fase sólida y la optimización de las etapas de purificación para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Foxy-5 experimenta varias reacciones químicas, incluyendo:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el ditiotreitol . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Foxy-5 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

Foxy-5 ejerce sus efectos imitando la proteína WNT5A y activando las vías de señalización de WNT5A . Se une a los receptores frizzled en la superficie celular, desencadenando la señalización citosólica de calcio libre sin afectar la activación de β-catenina . Esto lleva a la inhibición de la migración e invasión de células cancerosas .

Comparación Con Compuestos Similares

Foxy-5 es único en su capacidad para imitar WNT5A y dirigirse selectivamente a las células cancerosas con baja expresión de WNT5A . Compuestos similares incluyen:

Box-5: Un análogo modificado de this compound que inhibe la señalización de WNT5A.

Péptidos derivados de WNT5A: Otros péptidos derivados de WNT5A que tienen propiedades anti-metastásicas similares.

This compound destaca por su mecanismo de acción específico y su potencial como terapia de primera línea para prevenir la metástasis del cáncer .

Actividad Biológica

Foxy-5, a hexapeptide derived from the Wnt-5a signaling pathway, has emerged as a significant compound in cancer research due to its ability to mimic Wnt-5a functions. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

Overview of this compound

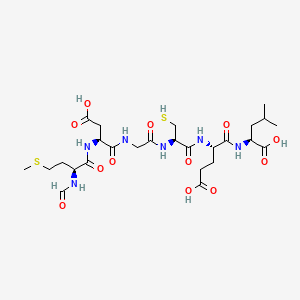

This compound is a formylated hexapeptide (sequence: Met-Ala-Gly-Gly-Leu-Cys) that acts as a Wnt-5a mimetic. Its primary mechanism involves the reconstitution of Wnt-5a signaling pathways, which are crucial in regulating cell motility and invasion in cancer cells. Unlike Wnt-5a, this compound does not activate β-catenin signaling, allowing it to selectively impair cancer cell migration without promoting proliferation or apoptosis .

This compound operates by triggering cytosolic calcium signaling pathways, which lead to the inhibition of cell migration and invasion. This effect is particularly pronounced in cancer cell lines with low endogenous levels of Wnt-5a. The peptide has demonstrated significant efficacy in various preclinical studies:

- In Vitro Studies : this compound has been shown to impair the migration and invasion of several cancer cell lines, including breast cancer (4T1 cells) and prostate cancer (DU145 cells). In these studies, treatment with this compound resulted in reduced cellular motility without affecting cell viability or inducing apoptosis .

- In Vivo Studies : In animal models, this compound administration has led to a substantial reduction in metastatic spread. For instance, in studies involving 4T1 breast cancer cells injected into mice, this compound treatment resulted in a 70-90% decrease in metastases to the lungs and liver . Similarly, DU145 prostate cancer models showed a 90% reduction in metastatic dissemination to lymph nodes when treated with this compound .

Case Study 1: Breast Cancer Model

In a study conducted using the 4T1 mouse breast cancer model, researchers administered this compound via intraperitoneal injection. The results indicated:

- Metastatic Reduction : 70% to 90% reduction in lung and liver metastases.

- Mechanistic Insights : The peptide inhibited cell migration without affecting apoptosis or proliferation rates.

This study underscored the potential of this compound as a therapeutic agent aimed at controlling metastatic progression in breast cancer patients .

Case Study 2: Prostate Cancer Model

A separate investigation utilized the DU145 prostate cancer model to assess the anti-metastatic effects of this compound:

- Treatment Protocol : Mice were treated with this compound after establishing primary tumors.

- Outcomes : Significant inhibition of metastatic spread was observed specifically in Wnt5A-low DU145 cells, with no impact on primary tumor growth.

These findings suggest that this compound may be particularly beneficial for patients whose tumors exhibit low levels of endogenous Wnt-5a .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Cancer Type | Treatment Method | Efficacy (Metastatic Reduction) | Notes |

|---|---|---|---|---|

| In Vitro | Breast Cancer | Cell Migration Assay | Impaired migration | No effect on apoptosis or proliferation |

| In Vivo | Breast Cancer | i.p. Injection | 70%-90% | Significant reduction in lung/liver metastasis |

| In Vivo | Prostate Cancer | i.p. Injection | 90% | Effective in Wnt5A-low DU145 cells only |

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-4-carboxy-2-[[(2R)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N6O12S2/c1-13(2)8-17(26(43)44)32-24(41)15(4-5-20(35)36)30-25(42)18(11-45)29-19(34)10-27-22(39)16(9-21(37)38)31-23(40)14(28-12-33)6-7-46-3/h12-18,45H,4-11H2,1-3H3,(H,27,39)(H,28,33)(H,29,34)(H,30,42)(H,31,40)(H,32,41)(H,35,36)(H,37,38)(H,43,44)/t14-,15-,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZPJYYCTSHDJI-ATIWLJMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881188-51-8 | |

| Record name | FOXY-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881188518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Foxy-5 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FOXY-5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBZ9UL0ARB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.